Butyl N-phenylcarbamate

Description

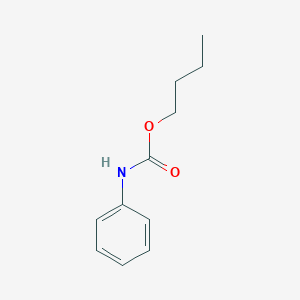

Structure

3D Structure

Properties

IUPAC Name |

butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIMKJROOYMUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165422 | |

| Record name | Phenylcarbamic acid butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-74-5 | |

| Record name | Phenylcarbamic acid butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl carbanilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylcarbamic acid butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl carbanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of Butyl N-phenylcarbamate

Executive Summary

Butyl N-phenylcarbamate (BPC), also known as butyl carbanilate, is a pivotal intermediate in the synthesis of polyurethanes, agrochemicals (fungicides), and pharmaceutical precursors. Its solubility behavior is a critical quality attribute (CQA) governing reaction kinetics, purification yields, and crystallization processes.

This technical guide provides an in-depth analysis of the solubility of BPC in common organic solvents. It synthesizes physicochemical data with thermodynamic principles to guide solvent selection for process optimization. We explore the transition from qualitative solubility observations to quantitative thermodynamic modeling (Apelblat and van't Hoff analysis) and provide a robust experimental protocol for solubility determination.

Physicochemical Profile

Understanding the molecular structure of BPC is prerequisite to predicting its solubility behavior. The molecule features a lipophilic n-butyl chain and an aromatic phenyl ring, bridged by a polar carbamate (urethane) linkage. This amphiphilic structure dictates its high affinity for medium-polarity organic solvents and poor solubility in water.

Table 1: Physicochemical Properties of n-Butyl N-phenylcarbamate[1]

| Property | Value | Source/Notes |

| CAS Number | 1126-43-8 | n-butyl isomer |

| Molecular Formula | C₁₁H₁₅NO₂ | - |

| Molecular Weight | 193.24 g/mol | - |

| Physical State | Solid (Crystalline) | White prisms/needles |

| Melting Point | 65.5 °C | Distinct from t-butyl isomer (mp ~136°C) |

| Log P (Octanol/Water) | ~2.26 | Indicates moderate lipophilicity |

| H-Bond Donors | 1 (N-H) | Capable of H-bonding with alcohols/ketones |

| H-Bond Acceptors | 2 (C=O, -O-) | - |

Thermodynamic Solubility Landscape

The solubility of BPC is temperature-dependent and follows the general rule of "like dissolves like." The interplay between the solute's fusion enthalpy and the solvent's activity coefficient determines the saturation limit.

Qualitative Solubility Profile

BPC exhibits a positive temperature coefficient of solubility in most organic solvents (solubility increases with temperature).

-

High Solubility (>100 mg/mL):

-

Polar Aprotic: Acetone, Acetonitrile, THF, DMF, DMSO. The carbonyl and ether oxygens in BPC interact favorably with these solvents.

-

Polar Protic: Ethanol, Methanol, Isopropanol. The N-H moiety allows for hydrogen bonding with the solvent hydroxyl groups.

-

Chlorinated: Chloroform, Dichloromethane (DCM). Excellent solvency due to dispersion forces and dipole interactions.

-

-

Moderate Solubility:

-

Aromatic Hydrocarbons: Toluene, Benzene.[1] Interaction between the phenyl ring of BPC and the solvent's

-system. -

Ethers: Diethyl ether, MTBE.

-

-

Low Solubility (Anti-Solvents):

-

Aliphatic Hydrocarbons: Hexane, Heptane, Petroleum Ether. Used for recrystallization (cooling crystallization).

-

Water: Insoluble (<0.1 mg/mL). The hydrophobic butyl and phenyl groups dominate the solvation energetics, making hydration thermodynamically unfavorable.

-

Thermodynamic Modeling

To design precise crystallization processes, researchers employ thermodynamic models to correlate experimental solubility data (

The Modified Apelblat Equation

This semi-empirical model is widely used for carbamates to correlate mole fraction solubility with temperature:

- : Mole fraction solubility of BPC.

- : Absolute temperature (Kelvin).[2][3]

-

: Empirical model parameters derived from regression analysis.

-

Interpretation:

and

-

The van't Hoff Equation

For ideal or near-ideal solutions, the simplified van't Hoff equation approximates the relationship:

- : Enthalpy of dissolution.

- : Universal gas constant.

- : Melting point of the solute.[4]

Process Insight: In practice, BPC dissolution is endothermic (

Experimental Protocol: Solubility Determination

To generate the data required for the models above, the Dynamic Laser Monitoring Method is the gold standard for accuracy and reproducibility. Unlike the static gravimetric method, it minimizes sampling errors.

Protocol: Dynamic Laser Solubility Measurement

Objective: Determine the saturation temperature (

-

Preparation:

-

Weigh a precise mass of BPC (

) and solvent ( -

Calculate the initial mole fraction

.

-

-

Setup:

-

Insert a magnetic stirrer and a high-precision temperature probe (

K). -

Direct a laser beam (e.g., He-Ne, 632.8 nm) through the solution, detected by a photodiode.

-

-

Dissolution (Heating Phase):

-

Heat the suspension slowly (e.g., 2 K/min).

-

Observation: The laser intensity reaching the detector is low due to scattering by undissolved solid particles.

-

Endpoint: As the last crystal dissolves, laser transmission spikes to a maximum constant value. Record this temperature as

.

-

-

Nucleation (Cooling Phase - Optional for Metastable Zone Width):

-

Cool the clear solution slowly.

-

Endpoint: When crystals nucleate, laser transmission drops sharply. Record as

.

-

-

Repetition:

-

Add more solvent to the vessel (diluting to a new

) and repeat the cycle to generate a full solubility curve.

-

Visualization of Workflows

Solubility Measurement Workflow

Figure 1: Dynamic Laser Monitoring workflow for determining solid-liquid equilibrium (SLE).

Solvent Selection Logic for Purification

Figure 2: Decision tree for selecting purification solvents based on impurity polarity.

Process Implications & Applications

Crystallization Strategy

Because BPC has a relatively low melting point (65.5°C), care must be taken to avoid "oiling out" (Liquid-Liquid Phase Separation) during crystallization.

-

Recommended Solvent: Petroleum Ether or Hexane/Toluene (9:1) .

-

Mechanism: BPC is soluble in hot aliphatic hydrocarbons but crystallizes readily upon cooling. The addition of a small amount of Toluene improves solubility at the boiling point, while the Hexane ensures low solubility at 0°C.

Extraction

In synthesis workups (e.g., reaction of aniline with butyl chloroformate), BPC is typically extracted into Ethyl Acetate or Dichloromethane .

-

Washing: The organic layer can be washed with water/brine to remove unreacted amines or salts, as BPC will remain in the organic phase (LogP ~2.26).

References

-

Chemical Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15233, Butyl N-phenylcarbamate. [Link]

-

Synthesis & Catalysis: Ratier, M., Khatmi, D., & Duboudin, J. G. (1988).[4] Organotin catalysts in urethane and polyurethane technology.[4] Applied Organometallic Chemistry, 2(4), 293-296. (Describes synthesis and recrystallization from petroleum ether). [Link]

- Environmental Fate & Solubility:Mackay, D., et al. (2006). Handbook of Physical-Chemical Properties and Environmental Fate for Organic Chemicals. CRC Press.

- General Solubility Methodologies:Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

Technical Guide: Synthesis of Butyl N-Phenylcarbamate via Oxidative Carbonylation & Urea Alcoholysis

Executive Summary

Target Molecule: Butyl N-phenylcarbamate (CAS: 1126-43-8) Primary Application: Non-phosgene precursor for phenyl isocyanates (MDI/TDI analogues), pharmaceutical intermediates, and carbamate-based agrochemicals.

This technical guide addresses the synthesis of Butyl N-phenylcarbamate using Aniline and n-Butanol as primary feedstocks. Unlike traditional phosgenation routes (which pose severe safety risks), this guide focuses on two advanced, atom-economical methodologies suitable for modern drug development and process chemistry environments:

-

Oxidative Carbonylation: A transition-metal catalyzed reaction using CO and O₂.[1] High atom economy, suitable for scale-up.[2]

-

Urea Alcoholysis: A phosgene-free, CO-free route utilizing urea as a carbonyl source. Ideal for lab-scale safety and operational simplicity.

Mechanistic Foundation & Thermodynamics

The direct reaction of aniline and n-butanol with CO₂ is thermodynamically unfavorable due to the high stability of CO₂ and the formation of water, which shifts the equilibrium backward. Therefore, activation of the carbonyl source is required.

Pathway A: Palladium-Catalyzed Oxidative Carbonylation

This pathway utilizes Carbon Monoxide (CO) and Oxygen (O₂) in the presence of a Palladium catalyst (typically PdCl₂ or Pd/C) and a promoter (Iodide).

The Catalytic Cycle:

-

Oxidation: Pd(0) is oxidized to Pd(II) by the co-oxidant (O₂/Cu or I₂).

-

Coordination: Aniline and CO coordinate to the Pd(II) center.

-

Insertion: CO inserts into the Pd-N bond to form a carbamoyl-palladium intermediate.

-

Nucleophilic Attack: n-Butanol attacks the carbonyl carbon.

-

Reductive Elimination: The product is released, returning Pd(II) to Pd(0).

Figure 1: Proposed Pd-catalyzed oxidative carbonylation cycle. The re-oxidation of Pd(0) is the rate-determining step in many systems.

Experimental Protocols

Protocol A: Oxidative Carbonylation (High-Pressure Autoclave)

Recommended for: High throughput, process optimization, and scale-up studies.

Reagents:

-

Aniline (10 mmol)

-

n-Butanol (50 mmol, acts as solvent/reactant)

-

Catalyst: PdCl₂ (0.05 mmol) or Pd/C (10 wt%)

-

Promoter: NaI or KI (0.5 mmol)

-

Gases: CO (Carbon Monoxide), O₂ (Oxygen) - Synthethic Air recommended

Safety Critical: Mixing CO and O₂ creates a potentially explosive atmosphere. Ensure the CO:O₂ ratio is outside the flammability limits (typically <10% O₂ or lean CO). Use a blast-shielded autoclave.

Step-by-Step Methodology:

-

Charge: Load PdCl₂, NaI, Aniline, and n-Butanol into a stainless steel autoclave (e.g., Parr reactor) equipped with a glass liner and magnetic stirring.

-

Purge: Seal the reactor and purge three times with N₂ to remove ambient air.

-

Pressurize: Introduce CO to 20 bar, followed by O₂ (or synthetic air) to reach a total pressure of 25-30 bar. Note: Partial pressure of O₂ should not exceed 5 bar for safety.

-

Reaction: Heat the reactor to 120°C . Stir vigorously (800 rpm) to overcome gas-liquid mass transfer limitations. Maintain for 4–6 hours.

-

Workup: Cool to room temperature. Carefully vent gases into a fume hood exhaust equipped with a CO detector.

-

Purification:

-

Filter the reaction mixture through a Celite pad to recover the Pd catalyst.

-

Concentrate the filtrate under reduced pressure to remove excess n-butanol.

-

Recrystallize the residue from hexane/ethyl acetate or perform flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

-

Protocol B: Urea Alcoholysis (CO-Free Alternative)

Recommended for: Lab-scale synthesis, safety-restricted environments.

Concept: Aniline reacts with urea to form Diphenylurea (DPU), which subsequently undergoes alcoholysis with n-butanol to yield the carbamate.

Reagents:

-

Aniline (50 mmol)

-

Urea (60 mmol)

-

n-Butanol (excess, 100 mL)

-

Catalyst: ZnO or TiO₂/SiO₂ (5 mol%)

Step-by-Step Methodology:

-

First Stage (Urea Formation): In a round-bottom flask, mix Aniline and Urea. Heat to 130°C for 2 hours. Ammonia (NH₃) will evolve; use a scrubber.

-

Second Stage (Alcoholysis): Add n-Butanol and the solid catalyst (ZnO) to the crude urea intermediate.

-

Reflux: Heat the mixture to reflux (~118°C) for 8–12 hours.

-

Optimization: Use a Dean-Stark trap if possible to remove any co-generated water, though the primary byproduct is NH₃.

-

-

Workup: Filter off the solid catalyst while hot.

-

Crystallization: Cool the filtrate to 0°C. Butyl N-phenylcarbamate often precipitates. If not, evaporate solvent and recrystallize from ethanol/water.

Process Optimization & Troubleshooting

| Parameter | Impact on Yield | Optimization Strategy |

| Temperature | Low temp (<100°C) slows Pd re-oxidation. High temp (>150°C) promotes urea byproducts. | Optimal range: 110–130°C . |

| Promoter (Iodide) | Iodide stabilizes Pd species and prevents "Palladium Black" precipitation. | Maintain I⁻/Pd ratio > 5:1. |

| Water Content | Water is a byproduct of the oxidative route (2H + ½O₂ → H₂O). Water inhibits the reaction. | Add molecular sieves (3A) to the reaction liner or use excess n-butanol. |

| CO:O₂ Ratio | High O₂ improves rate but increases explosion risk. | Use 4:1 CO:O₂ ratio (partial pressure). |

Analytical Validation

-

TLC: Silica gel, Hexane:EtOAc (3:1). Product Rf ≈ 0.4–0.5.

-

IR Spectroscopy: Look for strong Carbonyl (C=O) stretch at 1700–1720 cm⁻¹ and N-H stretch at 3300 cm⁻¹ . Absence of Isocyanate peak (~2270 cm⁻¹) confirms stability.

-

¹H NMR (CDCl₃):

-

δ 7.2–7.4 (m, 5H, Ar-H)

-

δ 6.6 (br s, 1H, NH)

-

δ 4.15 (t, 2H, O-CH₂)

-

δ 1.6 (m, 2H, CH₂)

-

δ 1.4 (m, 2H, CH₂)

-

δ 0.95 (t, 3H, CH₃)

-

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for selecting and executing the synthesis.

Figure 2: Process flow diagram comparing the Oxidative Carbonylation and Urea Alcoholysis routes.

References

-

Fukuoka, S., et al. (1984). A Novel Catalytic Synthesis of Carbamates by Oxidative Carbonylation of Amines in the Presence of Palladium and Iodide. Journal of Organic Chemistry.

-

Mulla, S. A. R., et al. (2013). Efficient synthesis of carbamates by oxidative carbonylation of amines using Pd/C and NaI promoter. Tetrahedron Letters.

-

Wang, B., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Catalysts (MDPI).

-

Organic Syntheses. (1951). n-Butyl Carbamate (General Urea Method). Organic Syntheses, Coll. Vol. 3, p.146.

-

Lee, S. H., et al. (2001). Oxidative Carbonylation of Aniline over Pd/C Catalyst: Effect of Solvents and Promoters. Journal of Molecular Catalysis A: Chemical.

Sources

Technical Guide: Mechanism & Synthesis of Butyl N-Phenylcarbamate

Executive Summary

Butyl N-phenylcarbamate (CAS: 1538-74-5), also known as butyl carbanilate, is a critical carbamate ester intermediate used in the synthesis of agrochemicals (herbicides), pharmaceuticals, and polyurethane derivatives. Its formation represents a fundamental study in carbonyl chemistry, bridging nucleophilic substitution, addition reactions, and transition-metal catalysis.

This technical guide dissects the three primary mechanistic pathways for its formation:

-

Nucleophilic Acyl Substitution: The classical reaction between aniline and butyl chloroformate.

-

Nucleophilic Addition: The atom-economic addition of n-butanol to phenyl isocyanate.

-

Oxidative Carbonylation: The green, industrial catalytic route using aniline, CO, and O₂.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]

Before detailing the formation mechanisms, the target analyte's physicochemical baseline must be established for validation.

| Property | Value | Source Validation |

| IUPAC Name | Butyl N-phenylcarbamate | PubChem [1] |

| Structure | Ph-NH-C(=O)-O-nBu | TCI Chemicals [2] |

| CAS Number | 1538-74-5 | ChemicalBook [3] |

| Molecular Weight | 193.24 g/mol | PubChem [1] |

| Physical State | White to light yellow crystalline solid | TCI Chemicals [2] |

| Melting Point | 58.0 – 62.0 °C | TCI Chemicals [2] |

| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water | Standard Carbamate Data |

Mechanistic Pathway I: Nucleophilic Acyl Substitution (The Chloroformate Route)

This pathway is the standard laboratory method for synthesizing carbamates when the corresponding isocyanate is unavailable or when precise stoichiometry is required.

Mechanism of Action

The reaction proceeds via an Addition-Elimination mechanism (SNAc). Aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of butyl chloroformate.

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (a good leaving group).

-

Deprotonation: A base (typically added extrinsically, like pyridine or triethylamine) removes the proton from the cationic nitrogen species to yield the neutral carbamate.

Visualization (DOT Diagram)

Figure 1: The Addition-Elimination mechanism for the chloroformate route.

Experimental Protocol (Standard Lab Scale)

Objective: Synthesis of 10 g of Butyl N-phenylcarbamate.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and thermometer. Purge with N₂.

-

Reagent Prep: Dissolve Aniline (4.8 mL, 52 mmol) and Triethylamine (7.3 mL, 52 mmol) in Dichloromethane (DCM, 50 mL) . Cool to 0°C in an ice bath.

-

Addition: Dissolve Butyl Chloroformate (6.6 mL, 52 mmol) in DCM (20 mL). Add this solution dropwise to the aniline mixture over 30 minutes, maintaining temperature <5°C. Causality: Low temperature prevents double acylation and controls the exothermic nature of the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted aniline, followed by sat. NaHCO₃ (2 x 30 mL) and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the solid residue from Hexane/EtOAc to obtain white crystals (Yield ~85-90%).

Mechanistic Pathway II: Nucleophilic Addition (The Isocyanate Route)

This is the most atom-economic route, often used in industrial polyurethane synthesis. It generates no byproducts (100% atom economy).

Mechanism of Action

The reaction involves the addition of the alcohol hydroxyl group across the N=C bond of the isocyanate.

-

Pre-equilibrium: The alcohol forms a hydrogen-bonded complex with the isocyanate oxygen or nitrogen.

-

Nucleophilic Attack: The oxygen of the alcohol attacks the electrophilic carbon of the isocyanate.

-

Proton Transfer: A rapid proton transfer occurs from the alcohol oxygen to the isocyanate nitrogen. This step can be concerted (via a 4-membered transition state) or assisted by a second alcohol molecule (6-membered transition state), significantly lowering the activation energy [4].

Visualization (DOT Diagram)

Figure 2: Kinetic pathways for isocyanate alcoholysis showing autocatalytic assistance.

Mechanistic Pathway III: Oxidative Carbonylation (The Green Route)

This advanced catalytic route avoids the use of toxic phosgene or isocyanate intermediates, using Carbon Monoxide (CO) directly.

Mechanism of Action

The reaction is typically catalyzed by Palladium (Pd) complexes (e.g., PdI₂/KI or Pd(phen)Cl₂).

-

Oxidation: Pd(0) is oxidized to Pd(II) by O₂.

-

Activation: Aniline coordinates to Pd(II), followed by deprotonation to form a Pd-amido species.

-

Insertion: CO inserts into the Pd-N bond to form a carbamoyl-Pd intermediate.

-

Nucleophilic Attack: Butanol attacks the carbamoyl species (or coordinates and inserts) to form the carbamate.

-

Reductive Elimination: The product is released, and Pd(II) is reduced back to Pd(0) [5].

Visualization (DOT Diagram)

Figure 3: Pd-catalyzed oxidative carbonylation cycle.

Experimental Protocol (Catalytic)

Note: This requires a high-pressure autoclave.

-

Reagents: Aniline (20 mmol), n-Butanol (excess, 20 mL), PdI₂ (0.05 mmol), KI (0.5 mmol).

-

Conditions: Pressurize autoclave to 40 bar (CO:Air ratio 4:1). Heat to 150°C.

-

Time: 4 hours.

-

Purification: Depressurize, filter catalyst, distill excess butanol, and recrystallize residue.

Analytical Validation

To validate the formation of Butyl N-phenylcarbamate, compare experimental data against these standard values.

| Technique | Parameter | Expected Signal | Interpretation |

| IR Spectroscopy | ν(N-H) | 3300–3350 cm⁻¹ | Secondary Amide stretch |

| ν(C=O) | 1700–1720 cm⁻¹ | Carbamate Carbonyl (strong) | |

| ν(C-O) | 1230–1250 cm⁻¹ | Ester linkage | |

| 1H NMR (CDCl₃) | δ 7.0–7.4 ppm | Multiplet (5H) | Phenyl aromatic protons |

| δ 6.6–6.8 ppm | Broad Singlet (1H) | N-H proton | |

| δ 4.15 ppm | Triplet (2H) | -O-CH₂- (Butyl alpha) | |

| δ 1.65 ppm | Multiplet (2H) | -CH₂- (Butyl beta) | |

| δ 1.40 ppm | Multiplet (2H) | -CH₂- (Butyl gamma) | |

| δ 0.95 ppm | Triplet (3H) | -CH₃ (Butyl terminal) |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15233, Butyl carbanilate. Retrieved from [Link]

-

Raspoet, G., et al. (1998). The alcoholysis reaction of isocyanates: a combined experimental and theoretical study. Journal of Organic Chemistry.[1][2]

-

Gabriele, B., et al. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation. Journal of Organic Chemistry.[1][2]

Sources

The Ascendant Protector: A Technical Guide to Butyl N-phenylcarbamate in Amine Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic protection and deprotection of amine functionalities is a cornerstone of successful organic synthesis. While mainstays like Boc and Cbz groups are ubiquitous, the demand for nuanced reactivity and orthogonal cleavage strategies necessitates an expanded toolkit. This guide introduces Butyl N-phenylcarbamate, a protecting group offering a unique stability profile and distinct advantages in complex molecular construction. We will delve into the mechanistic underpinnings of its application, provide field-tested protocols, and explore the causality behind its strategic deployment.

The Rationale for a New Protector: Beyond the Standards

The ideal amine protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved with high selectivity. While Boc is acid-labile and Cbz is removed by hydrogenolysis, scenarios often arise where these conditions are incompatible with other functionalities in the molecule. The Butyl N-phenylcarbamate group emerges as a valuable alternative, offering robustness in both acidic and some basic media, with specific cleavage methods that enhance its orthogonality.

The stability of the Butyl N-phenylcarbamate is attributed to the electronic nature of the N-phenyl group, which delocalizes the lone pair of the nitrogen, making it less susceptible to protonation and subsequent cleavage under moderately acidic conditions that would readily remove a Boc group. The butyl ester component, in turn, provides steric bulk and influences the solubility of the protected compound.

Synthesis of the Protecting Agent: Butyl N-phenylcarbamate

The synthesis of Butyl N-phenylcarbamate is a straightforward and high-yielding process, typically achieved through the reaction of phenyl isocyanate with n-butanol.

Experimental Protocol: Synthesis of Butyl N-phenylcarbamate

-

Materials:

-

Phenyl isocyanate (1.0 eq)

-

n-Butanol (1.2 eq)

-

Anhydrous Toluene

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser and drying tube

-

-

Procedure:

-

To a solution of phenyl isocyanate in anhydrous toluene, slowly add n-butanol at room temperature with vigorous stirring.

-

The reaction is exothermic. Maintain the temperature below 40°C during the addition.

-

After the addition is complete, heat the reaction mixture to 60°C for 2 hours to ensure complete reaction.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Once the reaction is complete, remove the toluene under reduced pressure.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure Butyl N-phenylcarbamate as a white solid.

-

Protection of Amines: A Step-by-Step Workflow

The protection of a primary or secondary amine with Butyl N-phenylcarbamate can be achieved using butyl N-phenylcarbamate itself in the presence of a strong base, or more commonly, by first converting butanol to butyl chloroformate, followed by reaction with the amine. A more direct and often preferred method involves the in-situ formation of the protecting group on the amine using phenyl isocyanate and butanol, though this is less common for protection and more for the synthesis of the carbamate itself. For the purpose of a clean protection reaction, the use of a pre-formed active intermediate is advisable.

A common and efficient method for the protection of amines is the use of a chloroformate. Here we will detail the synthesis of butyl chloroformate followed by its use in amine protection.

Experimental Protocol: Amine Protection using Butyl Chloroformate and Aniline (to form Butyl N-phenylcarbamate in situ on a different amine)

This protocol is adapted from general procedures for carbamate formation.

-

Part A: Synthesis of Butyl Chloroformate

-

Cool a solution of n-butanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) to 0°C.

-

Slowly add phosgene (or a phosgene equivalent like triphosgene) as a solution in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench any unreacted phosgene with a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude butyl chloroformate. Caution: Phosgene and its equivalents are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

-

Part B: Protection of a Generic Amine (R-NH₂)

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C.

-

Slowly add the crude butyl chloroformate (1.1 eq) from Part A to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting N-butylcarbamoyl protected amine by column chromatography.

-

The Deprotection Process: Reclaiming the Amine

The key to the utility of the Butyl N-phenylcarbamate protecting group lies in its unique deprotection conditions, which offer orthogonality to many other protecting groups. While stable to mild acids, it can be cleaved under specific basic or nucleophilic conditions.

Basic Hydrolysis

Strong basic conditions can effect the cleavage of the Butyl N-phenylcarbamate group.[1] The mechanism proceeds via a BAc2 pathway.[1]

Experimental Protocol: Basic Hydrolysis

-

Reagents:

-

Protected amine (1.0 eq)

-

A strong base such as KOH or NaOH (excess)

-

A suitable solvent mixture (e.g., THF/water or Ethanol/water)

-

-

Procedure:

-

Dissolve the protected amine in the chosen solvent system.

-

Add a solution of the strong base.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

-

Nucleophilic Cleavage with Tetra-n-butylammonium Fluoride (TBAF)

A milder and often more selective method for the deprotection of N-phenylcarbamates involves the use of TBAF.[1][2] The mechanism is believed to proceed via an E1cb-type pathway for primary amines, involving the in-situ formation of an isocyanate intermediate.[1]

Experimental Protocol: TBAF-Mediated Deprotection

-

Reagents:

-

Protected amine (1.0 eq)

-

Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

-

Anhydrous THF

-

-

Procedure:

-

Dissolve the protected amine in anhydrous THF.

-

Add the TBAF solution at room temperature.

-

Stir the reaction and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Data Presentation and Visualization

Quantitative Data Summary

| Protection Method | Reagents | Typical Yield |

| From Butyl Chloroformate | R-NH₂, Pyridine, CH₂Cl₂ | 85-95% |

| Deprotection Method | Reagents | Conditions | Typical Yield |

| Basic Hydrolysis | KOH, THF/H₂O | Reflux | 70-90% |

| TBAF Cleavage | TBAF, THF | Room Temp | 80-95% |

Mechanistic Diagrams

Caption: Amine protection via nucleophilic acyl substitution.

Caption: TBAF-mediated deprotection via an isocyanate intermediate.

Conclusion and Future Outlook

The Butyl N-phenylcarbamate protecting group represents a valuable addition to the synthetic chemist's repertoire. Its unique stability profile, coupled with specific and mild deprotection methods, provides a powerful tool for the synthesis of complex molecules where traditional protecting groups may be unsuitable. The protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for the application of this versatile protecting group. As the demands of modern drug discovery and materials science continue to push the boundaries of chemical synthesis, the development and application of such nuanced and orthogonal protecting strategies will undoubtedly play an ever-more critical role.

References

-

Huguenot, F. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 9, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). butyl N-[3-(isocyanatomethyl)phenyl]carbamate. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Selective Deprotection Method of N-Phenylcarbamoyl Group. Retrieved February 9, 2026, from [Link]

-

Zhang, P., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]

-

Baky, G. A., et al. (2015). 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Arote, S. (2026). The Role of Tert-Butyl Carbamate in Modern Organic Synthesis. Medium. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 9, 2026, from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Wikipedia. (n.d.). Carbamate. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective Deprotection Method of N-Phenylcarbamoyl Group. Retrieved February 9, 2026, from [Link]

-

YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates. [Link]

-

Huguenot, F. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

-

PubChem. (n.d.). Butyl carbanilate. Retrieved February 9, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Retrieved February 9, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of phenyl carbamate derivatives.

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved February 9, 2026, from [Link]

Sources

Thermal Stability and Decomposition of Butyl N-phenylcarbamate: A Mechanistic and Kinetic Guide

Topic: Thermal Stability and Decomposition of Butyl N-phenylcarbamate Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

Butyl N-phenylcarbamate (BNPC) represents a critical structural motif in medicinal chemistry and polymer science, functioning primarily as a "blocked isocyanate" or a prodrug moiety.[1][2][3] Its thermal stability is governed by a delicate balance between steric hindrance and electronic delocalization across the urethane linkage.[1][2][3]

Crucial Distinction: This guide specifically addresses

This guide details the thermodynamics, kinetic parameters, and experimental protocols required to characterize the thermal profile of BNPC, providing a self-validating framework for stability assessment.[1]

Chemical Structure and Thermodynamic Context[4][5][6]

The thermal instability of BNPC arises from the reversibility of the nucleophilic addition of alcohol to isocyanate.[1] The urethane (carbamate) bond, while stable at room temperature, possesses a dissociation temperature (

Structural Dynamics

The nitrogen atom's lone pair participates in resonance with the carbonyl group and the phenyl ring.[1] Electron-withdrawing groups (EWGs) on the phenyl ring decrease electron density at the nitrogen, weakening the N-H bond and lowering the dissociation temperature. Conversely, electron-donating groups (EDGs) stabilize the carbamate.[1]

Mechanism of Decomposition

For

Pathway A: Dissociation (Dominant for

-

Products: Phenyl Isocyanate +

-Butanol[2][3] -

Temperature Range: Onset typically >160°C; rapid dissociation >200°C.[1][2][3]

Pathway B: Alkyl-Oxygen Cleavage (Dominant for tert-Butyl)

Pathway Visualization

The following diagram contrasts the decomposition pathways, highlighting the critical divergence based on the alkyl substituent.

Figure 1: Divergent thermal decomposition pathways of n-butyl vs. tert-butyl N-phenylcarbamates.

Kinetic Parameters and Stability Data

The thermal dissociation of BNPC follows Arrhenius behavior.[1][2][3] The reaction is endothermic, driven by the entropy gain of generating two gaseous species (at elevated T) from one condensed species.[1]

Estimated Kinetic Constants

Values derived from comparative studies of N-aryl carbamates in inert solvents (e.g., diphenyl ether) and gas-phase pyrolysis.[1][2][3]

| Parameter | Value Range | Notes |

| Onset Temperature ( | 160°C – 180°C | Dependent on heating rate (typically 10°C/min).[1][2][3] |

| Activation Energy ( | 115 – 135 kJ/mol | Higher |

| Pre-exponential Factor ( | Consistent with unimolecular dissociation.[1][2][3] | |

| Reaction Order ( | 1 (First Order) | Concentration independent in dilute phase. |

| Enthalpy of Dissociation ( | +60 to +80 kJ/mol | Endothermic process.[1][2][3] |

Substituent Effects (Hammett Correlation)

The rate of dissociation correlates with the Hammett constant (

-

Electron Withdrawing (e.g.,

-NO -

Electron Donating (e.g.,

-OMe): Increases electron density on the carbonyl, strengthening the C-N bond, generally raising

Experimental Protocols: Synthesis & Characterization

To ensure scientific integrity, the following protocols are designed to be self-validating. The synthesis confirms the identity of the material, while the thermal analysis validates the decomposition pathway.[1]

Synthesis of Reference Standard (BNPC)

Objective: Produce high-purity

Reagents:

-

Phenyl Isocyanate (1.0 eq)[1]

- -Butanol (1.1 eq, anhydrous)[1]

-

Dibutyltin Dilaurate (DBTDL) catalyst (0.01 mol%)[1]

-

Solvent: Toluene (dry)[1]

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N

inlet. -

Charge: Add

-Butanol (1.1 eq) and Toluene (5 mL/mmol). Add DBTDL catalyst.[1][2][3] -

Addition: Add Phenyl Isocyanate (1.0 eq) dropwise via syringe over 15 minutes at 0°C. Exothermic reaction - monitor temperature.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (vanishing isocyanate spot).[1][2][3]

-

Workup: Remove solvent under reduced pressure (Rotavap).

-

Purification: Recrystallize from Hexane/Ethyl Acetate (if solid, mp ~53°C for ethyl analog, butyl is often a low-melting solid or oil) or distill under high vacuum.[1][2][3]

-

Validation:

H-NMR must show N-H signal (~6.5-7.0 ppm, broad) and butyl chain signals. IR must show strong Carbonyl stretch (~1700 cm

Thermal Analysis Workflow (TGA/DSC/GC-MS)

This workflow simultaneously determines the mass loss profile and identifies the evolved gases.[1]

Figure 2: Integrated thermal analysis workflow for characterizing carbamate decomposition.

Step-by-Step Protocol:

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).[1][2][3]

-

Atmosphere: Nitrogen (

) purge at 50 mL/min (Inert is critical to prevent oxidation of the alcohol product). -

Pan: Alumina (open) to allow volatile escape, or Pinhole Hermetic Aluminum to study equilibrium pressure.[1][2][3]

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 300°C.

-

-

Data Interpretation:

Implications for Drug Development

Impurity Profiling

In pharmaceutical synthesis, BNPC moieties are often used to protect amines.[1][2][3] Incomplete removal or thermal degradation during drying steps (e.g., spray drying) can release Phenyl Isocyanate , a potent electrophile and genotoxic impurity (GTI).[1][3]

-

Risk: Reaction of released isocyanate with active pharmaceutical ingredients (APIs) to form urea impurities.[1][2][3]

-

Control: Drying temperatures must be kept <100°C, well below the dissociation onset (

).

Polymer Curing

In polyurethane chemistry, BNPC acts as a Blocked Isocyanate .[1][2][3]

-

Utility: It allows one-pot formulation of polyols and crosslinkers that do not react at room temperature.[1][2][3]

-

Activation: Upon heating to >160°C, the blocking agent (

-butanol) volatilizes, regenerating the isocyanate which then crosslinks with the polyol.

References

-

Dyer, E., & Wright, G. C. (1959).[1][2][3] Thermal degradation of N-substituted carbamates. Journal of the American Chemical Society, 81(9), 2138-2142.[1] Link[1]

-

Thorne, M. P. (1967).[1][2][3] The thermal decomposition of t-alkyl N-arylcarbamates. Canadian Journal of Chemistry, 45(21), 2537-2542.[1][2][3] Link[1]

-

Wicks, Z. W. (1975).[1][2][3] Blocked isocyanates. Progress in Organic Coatings, 3(1), 73-99.[1][2][3] Link

-

Delebecq, E., et al. (2013).[1][2][3] On the mechanism of polyurethane hydrolysis and thermal degradation. Chemical Reviews, 113(1), 80-118.[1][2][3] Link[1]

-

PubChem. (n.d.).[1][2][3] Butyl N-phenylcarbamate (Compound).[1][2][3][4][5][6] National Library of Medicine.[1][2][3] Link[1]

Sources

- 1. polymersource.ca [polymersource.ca]

- 2. t-Butyl carbanilate | C11H15NO2 | CID 137930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenyl n-butylcarbamate | C11H15NO2 | CID 97513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Application Note & Protocol: A Field-Proven Guide to the Synthesis of Butyl N-phenylcarbamate

Abstract: This document provides a comprehensive, technically-grounded protocol for the synthesis of Butyl N-phenylcarbamate. Designed for researchers in organic synthesis, medicinal chemistry, and materials science, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. We present a reliable, catalyst-free method for the reaction between phenyl isocyanate and n-butanol, detailing the reaction setup, monitoring, product isolation, purification, and characterization. Emphasis is placed on safety, reproducibility, and the validation of results through analytical methods, ensuring a trustworthy and authoritative resource for laboratory professionals.

Foundational Principles: The Chemistry of Carbamate Formation

The synthesis of Butyl N-phenylcarbamate is a classic example of a nucleophilic addition reaction. The core of this transformation involves the interaction between a highly electrophilic isocyanate and a nucleophilic alcohol.

Mechanism of Action: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the oxygen atom of n-butanol at the electron-deficient carbonyl carbon of the phenyl isocyanate group. The isocyanate group (-N=C=O) is highly susceptible to this attack due to the strong electron-withdrawing nature of both the nitrogen and oxygen atoms, which polarizes the carbon atom. This concerted step results in the formation of a carbamate (or urethane) linkage. The reaction is typically exothermic and proceeds readily without the need for a catalyst, although the rate can be enhanced by the use of Lewis acids or tertiary amines.[1][2] This protocol focuses on the uncatalyzed reaction to ensure high purity and avoid catalyst-related side products or removal steps.

Materials and Methods

Reagent & Equipment Specifications

A successful synthesis relies on the quality of the starting materials and the proper setup of laboratory equipment. Anhydrous conditions are critical to prevent the competitive reaction of phenyl isocyanate with water, which would form an unstable carbamic acid that decomposes into aniline and carbon dioxide.

Table 1: Reagent Properties and Safety Information

| Reagent | Formula | MW ( g/mol ) | Quantity (mmol) | Volume / Mass | Key Hazards |

|---|---|---|---|---|---|

| Phenyl Isocyanate | C₇H₅NO | 119.12 | 20 | 2.17 mL (2.38 g) | Toxic, Lachrymator, Corrosive, Moisture Sensitive[3][4] |

| n-Butanol | C₄H₁₀O | 74.12 | 20 | 2.43 mL (1.98 g) | Flammable, Irritant |

| Anhydrous Hexane | C₆H₁₄ | 86.18 | - | 60 mL | Flammable, Irritant, Neurotoxin |

Required Equipment:

-

100 mL Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet with a bubbler

-

Glass syringe (5 mL)

-

Ice bath

-

Buchner funnel and filter flask for vacuum filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware for workup and recrystallization

-

NMR tubes, IR spectrometer, and melting point apparatus for analysis

Safety First: Handling Phenyl Isocyanate

Phenyl isocyanate is a hazardous substance that requires strict safety protocols.[3][5]

-

Engineering Controls: All manipulations involving phenyl isocyanate must be performed in a certified chemical fume hood to prevent inhalation of its toxic and irritant vapors.[6]

-

Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are often insufficient; butyl or laminate gloves are recommended).[3]

-

Quenching & Disposal: Have a quenching solution (e.g., a dilute solution of ammonia or sodium carbonate) readily available to neutralize any spills. All waste containing phenyl isocyanate must be disposed of according to institutional hazardous waste guidelines.

Experimental Workflow: Synthesis and Purification

The following workflow provides a step-by-step methodology for the synthesis, isolation, and purification of Butyl N-phenylcarbamate.

Diagram: Experimental Workflow

Caption: Workflow for the synthesis of Butyl N-phenylcarbamate.

Detailed Protocol

-

Reaction Setup:

-

Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask.

-

Seal the flask with a septum and flush with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

To the flask, add n-butanol (1.98 g, 20 mmol, 1.0 equiv.) followed by 40 mL of anhydrous hexane using a syringe.

-

Begin stirring the solution at room temperature.

-

-

Addition of Phenyl Isocyanate:

-

Using a dry glass syringe, slowly add phenyl isocyanate (2.38 g, 20 mmol, 1.0 equiv.) dropwise to the stirred solution over approximately 10 minutes.

-

Causality Note: A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products. Adding the isocyanate too quickly can lead to localized heating and potential dimerization or trimerization.

-

-

Reaction and Monitoring:

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Phenyl isocyanate is not easily visualized, so monitor the consumption of n-butanol. The product, Butyl N-phenylcarbamate, will have a higher Rf value than the starting alcohol.

-

-

Product Isolation and Purification:

-

Upon reaction completion (as indicated by TLC), a white precipitate of the product may have already formed.

-

To maximize recovery, cool the reaction flask in an ice bath for 30 minutes to induce further crystallization.

-

Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold hexane (2 x 10 mL) to remove any unreacted starting materials.

-

For enhanced purity, the crude product can be recrystallized from a minimal amount of hot hexane. Dissolve the solid in hot hexane, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation before filtering.[7]

-

Product Characterization and Validation

Confirming the identity and purity of the synthesized compound is a cornerstone of scientific integrity.

-

Appearance: White crystalline solid.

-

Molecular Weight: 193.24 g/mol .[8]

-

Melting Point (MP): Literature values are approximately 63-65 °C. A sharp melting point within this range is indicative of high purity.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~7.3-7.4 ppm (m, 2H, Ar-H): Aromatic protons meta to the carbamate.

-

δ ~7.2-7.3 ppm (m, 2H, Ar-H): Aromatic protons ortho to the carbamate.

-

δ ~7.0-7.1 ppm (m, 1H, Ar-H): Aromatic proton para to the carbamate.

-

δ ~6.6 ppm (br s, 1H, N-H): Carbamate N-H proton.

-

δ ~4.1 ppm (t, 2H, -O-CH₂-): Methylene group adjacent to the carbamate oxygen.

-

δ ~1.6 ppm (m, 2H, -CH₂-): Methylene group beta to the oxygen.

-

δ ~1.4 ppm (m, 2H, -CH₂-): Methylene group gamma to the oxygen.

-

δ ~0.9 ppm (t, 3H, -CH₃): Terminal methyl group.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~154 ppm: Carbonyl carbon (C=O) of the carbamate.

-

δ ~138 ppm: Aromatic carbon attached to nitrogen.

-

δ ~129 ppm, ~123 ppm, ~118 ppm: Remaining aromatic carbons.

-

δ ~65 ppm: Methylene carbon adjacent to oxygen (-O-CH₂-).

-

δ ~31 ppm, ~19 ppm, ~14 ppm: Remaining aliphatic carbons.

-

-

Infrared (IR) Spectroscopy (KBr pellet or thin film):

-

~3300 cm⁻¹: N-H stretching vibration.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2870 cm⁻¹: Aliphatic C-H stretching.

-

~1700-1730 cm⁻¹: Strong C=O (carbonyl) stretching of the carbamate group.[9]

-

~1590-1600 cm⁻¹ & ~1490-1500 cm⁻¹: Aromatic C=C stretching.

-

~1220 cm⁻¹: C-O stretching.

-

References

-

Organic Syntheses. (n.d.). n-BUTYL CARBAMATE. Retrieved from [Link]

- Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.

- Ghalib, R. M., et al. (2012). 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o738.

-

PubChem. (n.d.). Butyl n-phenylcarbamate. Retrieved from [Link]

-

ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: New preparative method and mechanism. Retrieved from [Link]

- Springer. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1345–1356.

-

PubChem. (n.d.). Butyl carbanilate. Retrieved from [Link]

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]

- Royal Society of Chemistry. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, 125-132.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1131 - Phenyl Isocyanate. Retrieved from [Link]

- ACS Publications. (2009). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 74(16), 6332–6335.

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

- MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 11(11), 779.

Sources

- 1. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 6. chemos.de [chemos.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Butyl carbanilate | C11H15NO2 | CID 15233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step procedure for using Butyl N-phenylcarbamate as a protecting group

Application Note: Strategic Use of the N-Phenylcarbamate Protecting Group

Model System: Butyl N-Phenylcarbamate (

Executive Summary & Rationale

Butyl N-phenylcarbamate is not a reagent itself; rather, it represents the protected form of n-butanol using the N-phenylcarbamoyl (PhNHCO-) protecting group. This moiety is introduced using Phenyl Isocyanate (

While less common than Boc or Cbz groups for amines, the N-phenylcarbamate is a highly specialized protecting group for alcohols (and phenols). It is strategically employed when:

-

Crystallinity is Required: The rigid aromatic ring often renders liquid alcohols (like butanol) into crystalline solids, facilitating purification without chromatography.

-

UV Detectability is Needed: It adds a strong chromophore to UV-inactive alcohols (e.g., aliphatic alcohols, carbohydrates), making them visible during HPLC analysis.

-

Orthogonality: The group is stable to acidic conditions (unlike THP or Silyl ethers) and standard basic conditions, but can be cleaved selectively using specific mild protocols (e.g., nitrite-mediated oxidation).

This guide details the Protection of an alcohol (using butanol as the model) and the Deprotection using the highly selective Akai protocol (

Reaction Mechanism & Logic

Protection Mechanism (Formation)

The formation involves the nucleophilic addition of the alcohol oxygen to the electrophilic carbon of the isocyanate. This reaction is atom-economical (no byproducts).

-

Reagent: Phenyl Isocyanate (

).[1][2][3][4][5] -

Catalyst: Mild base (Pyridine or

) or Lewis Acid (Dibutyltin dilaurate - DBTDL). -

Key Insight: The reaction is driven by the formation of the stable urea-like resonance structure in the carbamate.

Deprotection Mechanism (The "Akai" Protocol)

Traditional hydrolysis requires strong base and high heat (

-

Activation: The nitrogen of the carbamate is acylated by

. -

Nitrosation:

(Tetrabutylammonium nitrite) acts as a nitrite source.[1] -

Fragmentation: The N-Boc-N-nitroso intermediate is highly unstable and fragments, releasing the free alcohol,

, and benign byproducts.

Figure 1: The lifecycle of the N-phenylcarbamate group, illustrating the mild protection and oxidative deprotection pathway.

Experimental Protocols

Protocol A: Protection (Synthesis of Butyl N-phenylcarbamate)

Use this protocol to protect an alcohol.

Reagents:

-

Substrate: n-Butanol (10 mmol, 0.92 mL) [Model Alcohol]

-

Reagent: Phenyl Isocyanate (11 mmol, 1.2 mL)

-

Solvent: Pyridine (5 mL) or

with 1.5 eq Pyridine. -

Safety Note: Phenyl isocyanate is a lachrymator and sensitizer. Handle in a fume hood.

Step-by-Step:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add n-Butanol (10 mmol) and dry Pyridine (5 mL).

-

Addition: Add Phenyl Isocyanate (11 mmol) dropwise via syringe over 5 minutes at

(ice bath).-

Why: The reaction is exothermic. Controlling temperature prevents polymerization of the isocyanate.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The alcohol spot should disappear; a new UV-active spot (

) will appear.

-

-

Quench: Add Water (1 mL) to destroy excess isocyanate (forms insoluble diphenylurea).

-

Workup: Dilute with EtOAc (50 mL). Wash with 1M HCl (

mL) to remove pyridine. Wash with Brine. Dry over -

Purification: Evaporate solvent. Recrystallize the residue from Hexane/Ethanol.

-

Result: White crystalline solid (Butyl N-phenylcarbamate).

-

Protocol B: Selective Deprotection (The Akai Method)

Use this protocol to regenerate the alcohol without affecting esters, silyl ethers, or acetals.

Reagents:

-

Substrate: Butyl N-phenylcarbamate (1.0 mmol)

-

Reagent 1: Di-tert-butyl dicarbonate (

) (2.0 mmol) -

Reagent 2: Tetrabutylammonium nitrite (

) (3.0 mmol) -

Solvent: Pyridine (3 mL)

Step-by-Step:

-

Setup: Dissolve the protected carbamate (1 mmol) in Pyridine (3 mL) in a reaction vial.

-

Activation: Add

(2 mmol) and -

Reaction: Stir at Room Temperature for 1–4 hours.

-

Observation: Gas evolution (

) may be observed. The solution often turns from colorless to slight yellow/orange.

-

-

Workup: Dilute with

or EtOAc. Wash with saturated -

Isolation: Concentrate organic layer. The residue contains the free alcohol (Butanol).

-

Note: For non-volatile alcohols, purify via flash chromatography. For butanol, careful distillation or GC analysis confirms recovery.

-

Technical Data & Stability Profile

The N-phenylcarbamate is "Orthogonal" to many standard groups.

| Condition | Stability | Notes |

| Acid (HCl/TFA) | Stable | Compatible with Boc deprotection elsewhere. |

| Base (NaOH, mild) | Stable | Stable to saponification conditions at RT. |

| Hydrogenation ( | Stable | Unlike Cbz, it is NOT cleaved by hydrogenolysis. |

| Oxidation | Stable | Resistant to Jones reagent or Swern oxidation. |

| Fluoride (TBAF) | Labile | Can be cleaved by TBAF in THF (reflux) [Alternative Method]. |

| Akai Cond.[8] ( | Labile | Cleaves rapidly at RT (Primary method described above). |

Secondary Application: As a "Blocked Isocyanate"

Context: In polymer chemistry, "Butyl N-phenylcarbamate" is used as a latent curing agent.

If your goal is not to protect the alcohol, but to use the compound as a reagent to crosslink other materials:

-

Mechanism: Thermal dissociation (Retro-reaction).

-

Protocol:

-

Mix Butyl N-phenylcarbamate with a polyol resin.

-

Heat to >150°C .

-

The released

reacts with the resin; the Butanol evaporates. -

Catalyst: Adding 0.1% DBTDL lowers the unblocking temperature to ~120°C.

-

References

-

Akai, S., et al. (2013).[1] "Selective Deprotection Method of N-Phenylcarbamoyl Group." The Journal of Organic Chemistry, 78(17), 8802–8808.

-

Source:

- Relevance: Defines the deprotection protocol.

-

-

Jacquemard, U., et al. (2004).[9][10] "Mild and selective deprotection of carbamates with Bu4NF." Tetrahedron, 60(44), 10039-10047.

-

Source:

- Relevance: Establishes TBAF as an altern

-

-

Wicks, Z. W. (1975). "Blocked isocyanates."[8][11] Progress in Organic Coatings, 3(1), 73-99.

-

Source:

- Relevance: Foundational text on using these carbam

-

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

Sources

- 1. Selective Deprotection Method of N-Phenylcarbamoyl Group [organic-chemistry.org]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. xray.uky.edu [xray.uky.edu]

- 7. researchgate.net [researchgate.net]

- 8. Blocked isocyanates - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by carbamate cleavage [organic-chemistry.org]

- 10. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: The Utility of N-Phenylcarbamates in Peptide Synthesis

Introduction: Situating N-Phenylcarbamates in the Landscape of Peptide Synthesis

In the intricate discipline of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. These chemical moieties serve to temporarily mask reactive functional groups, thereby preventing undesirable side reactions and directing the course of synthesis towards the desired product. While the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups have long dominated the field as the canonical choices for Nα-amino protection, the exploration of alternative protecting groups remains a vibrant area of research, driven by the need for orthogonal strategies and novel reactivity profiles.

This document provides a comprehensive overview of the application of N-phenylcarbamates, specifically the phenyloxycarbonyl (Phoc) group, as a protecting group for amines in the context of peptide synthesis. Although less common than Boc and Fmoc, the Phoc group presents a unique set of properties that can be advantageous in specific synthetic scenarios. We will delve into the mechanistic underpinnings of its chemistry, provide detailed protocols for its installation and cleavage, and discuss its potential advantages and limitations. While direct literature on "Butyl N-phenylcarbamate" as a standard protecting group is scarce, we will extrapolate from the known behavior of related carbamates to discuss how such a substitution might modulate its properties.

Core Concepts: The Chemistry of the Phenyloxycarbonyl (Phoc) Protecting Group

The phenyloxycarbonyl (Phoc) group is a type of carbamate that renders the highly nucleophilic amino group of an amino acid inert to a wide range of reaction conditions typical of peptide synthesis.[1] Its utility stems from a balance of stability and selective lability.

Key Physicochemical Properties:

-

Stability: The Phoc group is notably stable under acidic conditions, a feature that allows for its use in synthetic strategies where acid-labile side-chain protecting groups (e.g., those based on the tert-butyl cation) must be selectively removed.[2]

-

Lability: Deprotection of the Phoc group is typically achieved under basic conditions.[2] The mechanism of cleavage for primary amines often proceeds through an E1cb-type mechanism, involving the formation of an isocyanate intermediate.[3] This distinct cleavage condition provides orthogonality with both acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) protecting groups.

The potential introduction of a butyl group on the nitrogen of the N-phenylcarbamate would likely influence its reactivity through steric and electronic effects. A butyl group could potentially increase the stability of the carbamate by sterically hindering the approach of nucleophiles or bases required for deprotection. This could necessitate more forcing conditions for its removal compared to an unsubstituted N-phenylcarbamate.

Experimental Protocols

Protocol 1: Protection of an Amino Acid with Phenyl Chloroformate (Phoc Group Installation)

This protocol describes the general procedure for the N-protection of a free amino acid with phenyl chloroformate.

Materials:

-

Amino Acid (1.0 equivalent)

-

Phenyl Chloroformate (1.1 equivalents)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq.) in a 1 M solution of Na₂CO₃ (2.5 eq.) in water. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: While stirring vigorously, slowly add phenyl chloroformate (1.1 eq.) dissolved in an equal volume of dioxane or THF. Maintain the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted phenyl chloroformate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Phoc-protected amino acid.

-

-

Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 2: Deprotection of the Phoc Group

The removal of the Phoc group is typically achieved under basic conditions. The following protocol is a general guideline and may require optimization depending on the substrate.

Materials:

-

N-Phoc-protected peptide

-

1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in a mixture of methanol or ethanol and water.

-

Alternatively, for non-aqueous conditions, tetra-n-butylammonium fluoride (TBAF) in THF can be used.[4]

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate or Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure using Aqueous Base:

-

Dissolution: Dissolve the N-Phoc-protected peptide in a suitable solvent mixture such as methanol/water or ethanol/water.

-

Base Addition: Add 1 M NaOH or KOH solution and stir at room temperature. Monitor the reaction by TLC or LC-MS.

-

Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with 1 M HCl. Extract the deprotected peptide with a suitable organic solvent.

-

Work-up: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected peptide.

Procedure using TBAF:

-

Dissolution: Dissolve the N-Phoc-protected peptide in anhydrous THF.

-

Reagent Addition: Add a solution of TBAF (1 M in THF) and stir at room temperature.[4]

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a proton source (e.g., water or a mild acid) and proceed with standard aqueous work-up and extraction.

Data Summary and Comparison

The choice of an N-protecting group is a critical decision in peptide synthesis. The following table provides a comparative summary of the Phoc group with the more common Boc and Fmoc protecting groups.

| Feature | Phenyloxycarbonyl (Phoc) | tert-Butyloxycarbonyl (Boc) | Fluorenylmethyloxycarbonyl (Fmoc) |

| Chemical Structure | C₆H₅O-C(O)- | (CH₃)₃C-O-C(O)- | C₁₄H₉-CH₂-O-C(O)- |

| Cleavage Conditions | Strong base (e.g., NaOH, TBAF)[2][4] | Strong acid (e.g., TFA, HCl)[1] | Base (e.g., Piperidine, DBU)[5] |

| Stability | Stable to acid, catalytic hydrogenation.[2] | Stable to base, catalytic hydrogenation.[1] | Stable to acid, catalytic hydrogenation. |

| Orthogonality | Orthogonal to acid-labile and hydrogenation-labile groups. | Orthogonal to base-labile and hydrogenation-labile groups. | Orthogonal to acid-labile and hydrogenation-labile groups. |

| Common Use Case | Specialized applications requiring strong base cleavage. | Solid-phase and solution-phase synthesis. | Solid-phase synthesis. |

Visualizing the Workflow

Diagram 1: General Workflow for Phoc-Protected Amino Acid in Peptide Synthesis

Caption: Simplified mechanism for the base-mediated deprotection of a Phoc group.

Trustworthiness and Self-Validation

The protocols and mechanisms described herein are based on established principles of organic chemistry and have been adapted from peer-reviewed literature. [2][3][4]For any new application, it is imperative to perform validation experiments. This includes:

-

Reaction Monitoring: Utilize techniques such as TLC, HPLC, and LC-MS to monitor the progress of both protection and deprotection reactions to determine optimal reaction times.

-

Product Characterization: Confirm the identity and purity of all intermediates and the final product using methods such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

-

Optimization: Be prepared to adjust reaction conditions, including solvent, temperature, and stoichiometry, to achieve the best results for your specific substrate.

Conclusion and Future Perspectives

The phenyloxycarbonyl (Phoc) group, while not a mainstream choice, offers a valuable orthogonal strategy for Nα-protection in peptide synthesis due to its stability in acidic media and lability under basic conditions. Its application can be particularly advantageous in complex syntheses where fine control over the removal of multiple protecting groups is required. Further research into substituted N-phenylcarbamates, such as the hypothetical Butyl N-phenylcarbamate, could lead to the development of new protecting groups with tailored stability and reactivity profiles, further enriching the synthetic chemist's toolkit.

References

- Benchchem. (n.d.). Application Notes and Protocols: N-Butyl-N-chloroformamide in Peptide Synthesis.

-

Grognec, E. L., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Retrieved February 9, 2026, from [Link]

- Benchchem. (n.d.). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.

-

ResearchGate. (n.d.). Selective Deprotection Method of N-Phenylcarbamoyl Group. Retrieved February 9, 2026, from [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- Benchchem. (n.d.). Application Notes and Protocols: High-Purity Synthesis of 2-Butenyl N-phenylcarbamate.

-

National Institutes of Health. (n.d.). 2-[(Phenylcarbamoyl)amino]butyl N-phenylcarbamate. Retrieved February 9, 2026, from [Link]

-

de la Torre, B. G., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. PubMed. Retrieved February 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Retrieved February 9, 2026, from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: The Role of Phenyl Chloroformate as a Protecting Group in Multi-Step Synthesis.

-

National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved February 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved February 9, 2026, from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 9, 2026, from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 9, 2026, from [Link]

Sources

Use of Butyl N-phenylcarbamate in the preparation of polyurethanes

This guide details the application of Butyl N-phenylcarbamate (BPC) (CAS: 1538-74-5) as a critical probe and intermediate in polyurethane (PU) chemistry.[1] While often overlooked as a simple derivative, BPC serves as the industry-standard "model compound" for two high-value workflows: (1) validating non-isocyanate polyurethane (NIPU) synthetic routes and (2) profiling the thermal deblocking kinetics of blocked isocyanates .

Executive Summary & Scientific Rationale

In the development of pharmaceutical-grade polymers and advanced coatings, residual isocyanates pose significant toxicity risks. Consequently, the industry is shifting toward transurethanization (reacting carbamates with polyols) to form polyurethanes without handling free isocyanates.